molecular formula C9H12N2O B13322368 6-Cyclopropoxy-5-methylpyridin-3-amine CAS No. 1394942-95-0

6-Cyclopropoxy-5-methylpyridin-3-amine

Cat. No.: B13322368
CAS No.: 1394942-95-0
M. Wt: 164.20 g/mol
InChI Key: GVBJWZPSTVQAHG-UHFFFAOYSA-N
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Description

6-Cyclopropoxy-5-methylpyridin-3-amine is a chemical compound with the molecular formula C₉H₁₂N₂O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropoxy-5-methylpyridin-3-amine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds and is widely used in organic synthesis. The process involves the coupling of 5-bromo-2-methylpyridin-3-amine with cyclopropylboronic acid in the presence of a palladium catalyst and a base such as potassium phosphate .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Suzuki-Miyaura cross-coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions: 6-Cyclopropoxy-5-methylpyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may yield amine or alkane derivatives.

Scientific Research Applications

6-Cyclopropoxy-5-methylpyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Cyclopropoxy-5-methylpyridin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

    5-Bromo-2-methylpyridin-3-amine: A precursor used in the synthesis of 6-Cyclopropoxy-5-methylpyridin-3-amine.

    Cyclopropylboronic acid: Used in the Suzuki-Miyaura cross-coupling reaction to introduce the cyclopropoxy group.

Uniqueness: this compound is unique due to its cyclopropoxy group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the synthesis of novel organic molecules and the study of biological systems .

Properties

CAS No.

1394942-95-0

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

6-cyclopropyloxy-5-methylpyridin-3-amine

InChI

InChI=1S/C9H12N2O/c1-6-4-7(10)5-11-9(6)12-8-2-3-8/h4-5,8H,2-3,10H2,1H3

InChI Key

GVBJWZPSTVQAHG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1OC2CC2)N

Origin of Product

United States

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